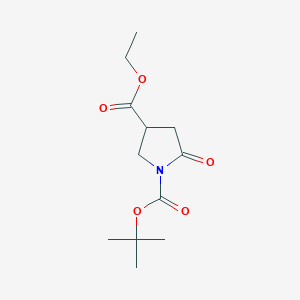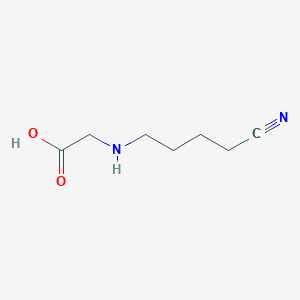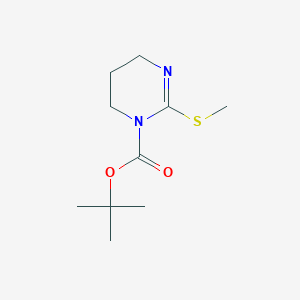![molecular formula C8H8ClN5S2 B15244431 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea CAS No. 871266-87-4](/img/structure/B15244431.png)
1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea is a heterocyclic compound that features a thiazolo[5,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazolo[5,4-d]pyrimidine ring system, along with the chlorinated and thiourea functionalities, imparts unique chemical properties to this molecule.
Preparation Methods
The synthesis of 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate can lead to the formation of the thiazolo[5,4-d]pyrimidine ring . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Major Products: Depending on the reaction conditions and reagents used, major products can include various substituted thiazolo[5,4-d]pyrimidines and their derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and catalysts.
Biology: It has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in targeting specific enzymes or receptors involved in diseases.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction pathways and metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea stands out due to its unique combination of the thiazolo[5,4-d]pyrimidine core and the thiourea functionality. Similar compounds include:
7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine: This compound shares the thiazolo[5,4-d]pyrimidine core but lacks the dimethylthiourea moiety.
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide: Another related compound, differing in the acetamide group instead of the dimethylthiourea.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure but differ in the specific ring systems and substituents.
Properties
CAS No. |
871266-87-4 |
|---|---|
Molecular Formula |
C8H8ClN5S2 |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
1-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea |
InChI |
InChI=1S/C8H8ClN5S2/c1-10-7(15)14(2)8-13-4-5(9)11-3-12-6(4)16-8/h3H,1-2H3,(H,10,15) |
InChI Key |
BLMHCHAPYHVBMB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N(C)C1=NC2=C(S1)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)


![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)


![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)


